molecular formula C9H11IO B3039376 2-(3-Iodophenyl)propan-2-ol CAS No. 102879-20-9

2-(3-Iodophenyl)propan-2-ol

Cat. No.: B3039376
CAS No.: 102879-20-9
M. Wt: 262.09 g/mol
InChI Key: IJXOXCPWYPPKOC-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)propan-2-ol (CAS: 102879-20-9) is a tertiary alcohol featuring a phenyl ring substituted with an iodine atom at the meta position. Its molecular formula is C₉H₁₁IO, with a molecular weight of 262.09 g/mol . The iodine atom confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and organic synthesis. For instance, iodinated aryl alcohols are often utilized in cross-coupling reactions or as precursors for radiopharmaceuticals due to iodine’s favorable isotopic properties .

Properties

IUPAC Name

2-(3-iodophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXOXCPWYPPKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Iodophenyl)propan-2-ol involves the reaction of 3-iodophenylmagnesium bromide with acetone. The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation. The Grignard reagent is prepared by reacting 3-iodobromobenzene with magnesium turnings in dry ether. The resulting 3-iodophenylmagnesium bromide is then reacted with acetone to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Grignard reaction, but with optimized conditions for higher yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a phenylpropanol derivative.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 3-iodoacetophenone or 3-iodobenzaldehyde.

    Reduction: 2-(3-iodophenyl)propan-1-ol.

    Substitution: 2-(3-hydroxyphenyl)propan-2-ol or 2-(3-aminophenyl)propan-2-ol.

Scientific Research Applications

2-(3-Iodophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)propan-2-ol depends on its specific application. In general, the compound can interact with biological molecules through its hydroxyl and iodine groups. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the iodine atom can participate in halogen bonding and other interactions. These interactions can affect the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chlorophenyl)propan-2-ol (CAS: 343270-59-7)

  • Molecular Formula : C₉H₁₁ClO
  • Molecular Weight : 170.64 g/mol
  • Key Differences: Chlorine (Cl) replaces iodine, reducing molecular weight and polarizability.

2-(2-Iodophenyl)propan-2-ol (CAS: 69352-05-2)

  • Molecular Formula : C₉H₁₁IO
  • Molecular Weight : 262.09 g/mol
  • Key Differences :
    • Iodine is positioned at the ortho site, increasing steric hindrance around the hydroxyl group. This may reduce solubility in polar solvents compared to the meta isomer .

2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol (CAS: 2635937-55-0)

  • Molecular Formula : C₉H₈ClFIO
  • Molecular Weight : 314.52 g/mol
  • Fluorine’s small size and high electronegativity may improve metabolic stability .

Alkyl- and Alkoxy-Substituted Phenylpropanols

2-(4-Methylphenyl)propan-2-ol (CAS: 1197-01-9)

  • Molecular Formula : C₁₀H₁₄O
  • Molecular Weight : 150.22 g/mol
  • Key Differences: A methyl group replaces iodine, lowering molecular weight and increasing hydrophobicity.

2-(3,5-Dimethoxyphenyl)propan-2-ol (CAS: 39507-96-5)

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Key Differences: Methoxy groups at the 3- and 5-positions increase solubility in polar solvents (e.g., ethanol, DMSO) due to enhanced hydrogen bonding. The electron-rich aromatic ring may facilitate electrophilic substitution reactions, contrasting with iodine’s electron-withdrawing effects .

Functionalized Derivatives

2-(2-Amino-5-iodophenyl)propan-2-ol (CAS: 305799-73-9)

  • Molecular Formula: C₉H₁₂INO
  • Molecular Weight : 277.11 g/mol
  • Key Differences: An amino group at the 2-position introduces basicity, enabling protonation at physiological pH. This property is critical for drug candidates targeting ion channels or enzymes .

ADX-102 (2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol)

  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 236.70 g/mol
  • Key Differences: Incorporates a quinoline scaffold, expanding π-π stacking interactions in biological systems.

Research and Regulatory Considerations

  • Synthetic Utility : Iodinated derivatives like this compound are pivotal in Suzuki-Miyaura couplings, where iodine acts as a superior leaving group compared to chlorine or methoxy substituents .

Biological Activity

2-(3-Iodophenyl)propan-2-ol, also known as 3-Iodo-2-propanol, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11IO. It features a propanol backbone with an iodine-substituted phenyl group, which contributes to its unique biological properties.

PropertyValue
Molecular Weight248.09 g/mol
IUPAC NameThis compound
CAS Number221134

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom in the structure can influence the compound's lipophilicity and reactivity, potentially enhancing its interaction with cellular membranes and proteins.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, phenolic compounds often demonstrate significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Antioxidant Properties

Phenolic compounds are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage associated with various diseases.

Anti-inflammatory Effects

Studies have shown that related compounds can exert anti-inflammatory effects by modulating inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.

Case Studies

  • Anticancer Activity :
    A study investigated the effects of iodinated phenolic compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, suggesting potential use in cancer therapeutics.
  • Neuroprotective Effects :
    Another study assessed the neuroprotective effects of similar iodinated compounds in models of neurodegenerative diseases. The findings revealed that these compounds could mitigate neuronal damage by reducing oxidative stress and inflammation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. These studies aim to enhance the pharmacological profile of the compound while exploring its potential applications in drug development.

Study ReferenceFindings
PMC4277013 Identified antioxidant properties in related phenolic compounds.
PMC3448878 Demonstrated anticancer effects through apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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